molecular formula C11H14ClN B2691089 (1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2444771-42-8

(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride

Cat. No.: B2691089
CAS No.: 2444771-42-8
M. Wt: 195.69
InChI Key: BTVBHFQSGJNMFO-QZXXHOLOSA-N
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Description

(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine salt characterized by a rigid 3-azabicyclo[3.1.0]hexane core with a phenyl substituent at the 2-position. Its molecular formula is C₁₁H₁₄ClN, and it has a CAS registry number of 565456-77-1 .

Properties

IUPAC Name

(1R,2S,5S)-2-phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-4-8(5-3-1)11-10-6-9(10)7-12-11;/h1-5,9-12H,6-7H2;1H/t9-,10-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVBHFQSGJNMFO-QZXXHOLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1[C@H](NC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride typically involves the following steps:

    Formation of the Azabicyclohexane Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted cyclopropane derivative.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction, often using a phenyl halide and a base to facilitate the nucleophilic substitution.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Core Reaction Types

(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride participates in reactions critical for modifying its bicyclic core or phenyl substituent. Key reaction types include:

Reaction Type Reagents/Conditions Outcome
Substitution Phenyl halides, bases (e.g., NaOH)Introduction of aryl/alkyl groups via nucleophilic substitution
Cyclopropanation Copper catalysts, maleimidesStereoselective annulation to form trans-cyclopropane derivatives
Salt Formation HCl in polar solventsStabilization as hydrochloride salt for improved solubility
Reduction LiAlH₄, NaBH₄Reduction of carbonyl groups to alcohols or amines

Substitution Reactions

The nitrogen atom in the azabicyclohexane core acts as a nucleophilic site for substitution:

  • Alkylation : Reacts with alkyl halides (e.g., cyclohexylmethyl bromide) to form N-alkylated derivatives (e.g., (±)-3-cyclohexylmethyl-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one) .

  • Arylation : Phenyl groups are introduced via coupling with aryl halides under basic conditions, enhancing σ-receptor binding affinity .

Example Reaction Pathway :

(1R,2S,5S)-2-Phenyl-3-azabicyclohexane+R-XBaseN-substituted derivative+HX\text{(1R,2S,5S)-2-Phenyl-3-azabicyclohexane} + \text{R-X} \xrightarrow{\text{Base}} \text{N-substituted derivative} + \text{HX}

Enantioselective Functionalization

Palladium-catalyzed C–H functionalization enables enantioselective synthesis of perfluoroalkyl derivatives:

  • Catalyst System : Pd(0) with chiral diazaphospholane ligands achieves >90% enantiomeric excess (ee) .

  • Electrophiles : Trifluoroacetimidoyl chlorides react at cyclopropane C–H bonds to form 3-azabicyclo[3.1.0]hexanes with quaternary stereocenters .

Key Product :

(1R,2S,5S)-2-(Trifluoromethyl)-3-azabicyclohexane(ee=94%)\text{(1R,2S,5S)-2-(Trifluoromethyl)-3-azabicyclohexane} \quad (\text{ee} = 94\%)

Addition Reactions

The ketimine intermediate derived from cyclopropane C–H functionalization reacts with nucleophiles:

Nucleophile Product Application
Grignard reagentsTertiary alcoholsPrecursors for bioactive molecules
AminesPyrrolidine derivativesNeurological drug candidates
ThiolsThioethersEnzyme inhibition studies

Biological Activity Modulation

Reactions altering substituents directly impact pharmacological properties:

  • σ-Receptor Binding : N-substitution with cyclohexyl or phenethyl groups enhances affinity for σ₁/σ₂ receptors (Ki = 10–50 nM) .

  • Opioid Receptor Interaction : Methylation at the 6-position increases μ-opioid receptor selectivity .

Structure-Activity Relationship (SAR) :

AffinitySize/Bulkiness of N-substituent\text{Affinity} \propto \text{Size/Bulkiness of N-substituent}

Degradation Pathways

Stability under physiological conditions is critical for drug development:

  • Hydrolysis : Susceptible to acidic hydrolysis of the cyclopropane ring (t₁/₂ = 12 h at pH 2) .

  • Oxidation : Forms N-oxide derivatives in the presence of hepatic enzymes .

Comparative Reactivity

Reactivity differs from simpler azabicyclohexanes due to steric and electronic effects of the phenyl group:

Parameter This Compound Unsubstituted Analog
Nucleophilicity (N) Reduced due to steric hindranceHigher
Thermal Stability >200°C~150°C

Scientific Research Applications

Neuropharmacology

Research has indicated that (1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride may exhibit activity as a selective modulator of neurotransmitter systems, particularly in the context of dopamine and serotonin pathways. This modulation is crucial for developing treatments for conditions such as depression and schizophrenia.

Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic properties, potentially useful in pain management therapies. Its structural similarity to known analgesics warrants further investigation into its efficacy and mechanism of action.

Antidepressant Activity

Given its interaction with neurotransmitter systems, there is potential for this compound to serve as a lead compound in the design of new antidepressants. Research focusing on its pharmacodynamics could yield insights into novel treatment strategies for mood disorders.

Case Study 1: Neurotransmitter Modulation

A study conducted by Smith et al. (2020) explored the effects of this compound on serotonin receptors in vitro. The results indicated selective binding affinity for the 5-HT2A receptor subtype, suggesting a pathway for developing serotonergic agents.

StudyFindings
Smith et al., 2020Selective binding to 5-HT2A receptors; potential antidepressant effects

Case Study 2: Pain Management

In a preclinical trial by Johnson et al. (2021), the analgesic effects of the compound were evaluated using a rodent model of chronic pain. The findings demonstrated significant pain relief compared to control groups, indicating its potential as a therapeutic agent in pain management.

StudyFindings
Johnson et al., 2021Significant analgesic effects in chronic pain models

Synthesis and Derivatives

The synthesis of this compound involves asymmetric synthesis techniques that can lead to various derivatives with modified pharmacological profiles. These derivatives can be tailored to enhance efficacy or reduce side effects.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Structural-Activity Relationships (SAR)

Aromatic Substitution: The naphthyl derivative () exhibits enhanced lipophilicity compared to the phenyl analog, improving blood-brain barrier penetration for CNS-targeted formulations . DOV 21947’s 3,4-dichlorophenyl group increases serotonin/norepinephrine/dopamine transporter (SERT/NET/DAT) binding affinity, driving anti-obesity effects in rodents .

Heterocycle Modifications :

  • Replacement of the azabicyclo nitrogen with oxygen (e.g., oxabicyclo in ) alters electron distribution and hydrogen-bonding capacity, reducing affinity for amine transporters .
  • The 2.2.1 bicyclo framework in introduces steric constraints that may limit conformational flexibility compared to the 3.1.0 system .

Functional Groups :

  • The boronate ester in enables cross-coupling reactions, expanding utility in medicinal chemistry .
  • Carboxylic acid derivatives () are pivotal in synthesizing covalent protease inhibitors (e.g., nirmatrelvir analogs) .

Pharmacokinetic and Industrial Considerations

  • The 6,6-dimethyl variant () improves metabolic stability due to steric shielding of the bicyclic core .
  • Industrial pricing varies significantly: The carboxylic acid derivative () costs $1,463/250 mg , reflecting its niche synthetic utility .

Biological Activity

(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique bicyclic structure and the presence of a phenyl group, which may influence its interactions with biological macromolecules such as receptors and enzymes.

The compound has the following chemical properties:

  • IUPAC Name : this compound
  • CAS Number : 2444771-42-8
  • Molecular Formula : C11H13ClN

This structure allows it to engage in various chemical reactions, making it a valuable intermediate in organic synthesis and a candidate for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The bicyclic structure facilitates binding to active sites of proteins, potentially modulating their activity.

Key Interactions:

  • Opioid Receptors : Research indicates that derivatives of azabicyclo[3.1.0]hexane compounds can act as ligands for μ-opioid receptors, suggesting potential analgesic effects .
  • Enzyme Inhibition : The compound may inhibit certain enzymes, contributing to its therapeutic effects in neurological disorders .

Binding Affinity

Studies have shown that related compounds exhibit high binding affinity for μ-opioid receptors, with some achieving picomolar affinities. This suggests that this compound could be developed as a potent ligand for therapeutic applications .

CompoundBinding Affinity (nM)Receptor Type
Compound A0.5μ-opioid
Compound B10δ-opioid
(1R,2S,5S)-2-Phenyl...TBDTBD

Case Studies

  • Study on Opioid Receptor Ligands : A study focused on the synthesis and biological evaluation of azabicyclo[3.1.0]hexane derivatives demonstrated their potential as novel μ-opioid receptor ligands for treating pruritus in dogs .
  • Neuropharmacological Evaluation : Investigations into the neuropharmacological effects of this compound are ongoing, with preliminary results indicating possible benefits in managing pain and other neurological symptoms.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions followed by phenyl group introduction through nucleophilic substitution methods . Variants of this compound are being explored for enhanced biological activity.

Q & A

Q. Table 1: Synthetic Routes for Bicyclo[3.1.0]hexane Derivatives

RouteKey StepsReference
Simmons-SmithCyclopropanation, deamination
Thermal cyclizationL-glutamic acid + methylene bromide
Chiral intermediatesBoc protection, asymmetric catalysis

(Advanced) How can enantiomeric purity be optimized during synthesis of this compound?

Methodological Answer:
Optimization involves:

  • Chiral auxiliaries : Use of Boc-protected intermediates to direct stereochemistry during carboxylation or phenyl group addition .
  • Asymmetric catalysis : Palladium-catalyzed cross-coupling or enzymatic resolution to isolate desired enantiomers .
  • Chromatographic resolution : Chiral HPLC (e.g., using amylose-based columns) separates diastereomers of tert-butyl 6-formyl derivatives . Contradictions in enantiomer ratios between batches can be resolved by adjusting reaction temperatures or catalyst loadings .

(Advanced) What computational methods are used to study its interaction with biological targets like SARS-CoV-2 3CLpro?

Methodological Answer:
Molecular docking and MD simulations predict binding affinities. For example:

  • Docking : Derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide showed binding energies of −8.2 to −9.1 kcal/mol against SARS-CoV-2 3CLpro .
  • MD simulations : 100-ns trajectories assess stability of hydrogen bonds between the bicyclo core and protease active sites (e.g., His41 and Cys145) .

Q. Table 2: In Silico Results for SARS-CoV-2 3CLpro Inhibitors

CompoundBinding Energy (kcal/mol)Key InteractionsReference
Derivative 1 (C23H39N5O5)−9.1His41, Cys145
Narlaprevir analog−8.7Hydrophobic pocket

(Advanced) How can contradictions in pharmacological data (e.g., varying IC50 values) between studies be resolved?

Methodological Answer:
Discrepancies arise from differences in assay conditions (e.g., enzyme source, pH). Resolution steps:

Standardized assays : Use recombinant 3CLpro expressed in E. coli for consistent activity measurements .

Control analogs : Compare with known inhibitors (e.g., Saxagliptin derivatives) to validate assay sensitivity .

Structural analogs : Synthesize and test compounds with incremental modifications (e.g., tert-butyl vs. cyclopropyl groups) to isolate SAR trends .

(Advanced) What analytical methods are suitable for profiling impurities in synthesized batches?

Methodological Answer:
Impurities (e.g., by-products, enantiomers) are characterized using:

  • HPLC-MS : Quantifies impurities like (1R,3r,5S)-8-azabicyclo[3.2.1]oct-3-yl hydroxydiphenylacetate (0.1–0.5% by area) .
  • Chiral NMR : Detects residual tert-butyl intermediates in Boc-deprotection reactions .
  • X-ray powder diffraction (XRPD) : Identifies crystalline vs. amorphous impurities in hydrochloride salts .

Q. Table 3: Common Impurities and Detection Methods

Impurity TypeMethodDetection LimitReference
By-products (antispasmodics)HPLC0.05%
Unreacted intermediatesLC-MS0.1 ppm
Enantiomeric excessChiral HPLC98% ee

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